
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol
描述
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol, commonly known as BPAP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP is a chiral compound that belongs to the class of psychoactive drugs known as eugeroics, which are substances that promote wakefulness and alertness.
作用机制
The exact mechanism of action of BPAP is not fully understood, but it is believed to act on the dopamine and noradrenaline systems in the brain. BPAP has been shown to increase the release of dopamine and noradrenaline, which are neurotransmitters that play a key role in regulating wakefulness and attention.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity and reduce fatigue. BPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
实验室实验的优点和局限性
BPAP has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized using a variety of methods. BPAP is also highly selective for the dopamine and noradrenaline systems, making it a useful tool for studying these neurotransmitter systems. However, BPAP is a psychoactive compound and may have potential side effects, which could limit its use in certain experiments.
未来方向
There are several potential future directions for research on BPAP. One area of interest is the potential use of BPAP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential use of BPAP as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of BPAP and its potential side effects.
科学研究应用
BPAP has been the subject of numerous scientific studies, primarily focusing on its potential therapeutic applications. Research has shown that BPAP may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. BPAP has also been shown to improve cognitive function and memory in animal studies.
属性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBVPBWOJMGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426005 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol | |
CAS RN |
351370-67-7 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



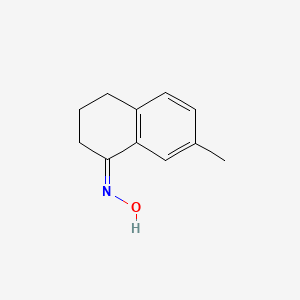

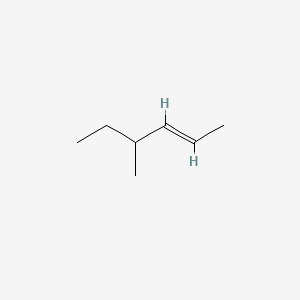

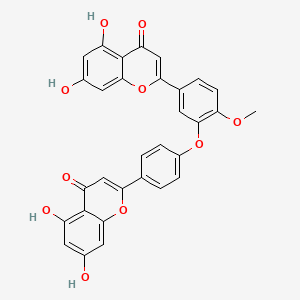
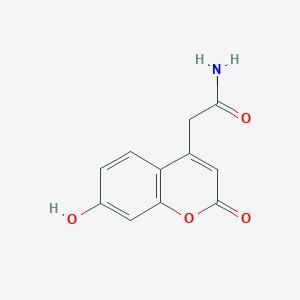


![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)

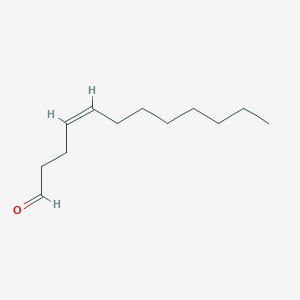


![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)